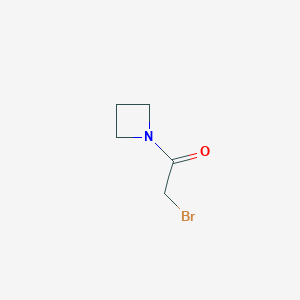
methyl 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “methyl 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylate” is likely to be an organic compound containing a pyrrole ring, a carboxylate ester group, and a chlorinated methylphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrole ring, a five-membered ring with one nitrogen atom, is a common structure in organic chemistry. The chlorinated methylphenyl group would add complexity to the structure, and the ester group would likely be a key functional group in the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrrole ring might undergo electrophilic substitution reactions, while the ester group could be involved in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the polar ester group might increase its solubility in polar solvents, while the aromatic pyrrole ring might contribute to its stability .Aplicaciones Científicas De Investigación
Hydrogen Bonding and Molecular Structure
A study by Quiroga et al. (2013) examined the molecular structure of two methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates, revealing different hydrogen-bonded sheets formed by the molecules. This research sheds light on the importance of molecular conformations and intermolecular interactions in determining the properties of pyrrole derivatives (Quiroga, J., Gálvez, J., Cobo, J., & Glidewell, C., 2013).
Synthesis and Antitumoral Activity
Silva et al. (2012) focused on the ab initio crystal structure determination of two chain functionalized pyrroles, highlighting their significance as antitumoral agents. This study emphasizes the role of pyrrole derivatives in the development of new pharmaceuticals (Silva, I., López‐Tosco, S., Tejedor, D., García‐Tellado, F., & González-Platas, J., 2012).
Spiroheterocyclization Applications
Research by Silaichev et al. (2012) explored the spiroheterocyclization of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates, demonstrating the potential of pyrrole derivatives in synthesizing complex molecular structures with potential biological activity (Silaichev, P., Filimonov, V. O., Slepukhin, P., & Maslivets, A. N., 2012).
Recyclization into Pyrazole Derivatives
A study by Filimonov et al. (2015) investigated the recyclization of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates into pyrazole derivatives, further highlighting the versatility of pyrrole compounds in organic synthesis (Filimonov, V. O., Silaichev, P., Kodess, M., Ezhikova, M., & Maslivets, A. N., 2015).
Supramolecular Assembly
Yin and Li (2006) explored the self-assembly properties of pyrrole-2-carboxylates, identifying a novel supramolecular synthon of the pyrrole-2-carbonyl dimer. This research underscores the potential of pyrrole derivatives in crystal engineering and the design of new materials (Yin, Z., & Li, Z., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 1-(3-chloro-2-methylphenyl)pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-9-10(14)5-3-6-11(9)15-8-4-7-12(15)13(16)17-2/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHESBUJDPDMJDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CC=C2C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601188851 |
Source


|
| Record name | Methyl 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylate | |
CAS RN |
952959-41-0 |
Source


|
| Record name | Methyl 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952959-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1341589.png)
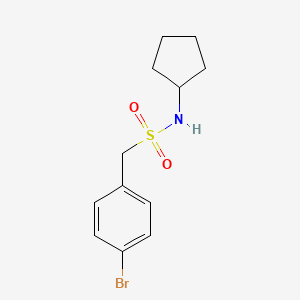
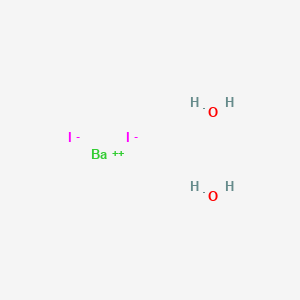
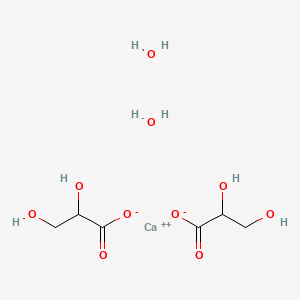
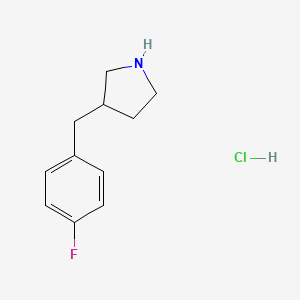
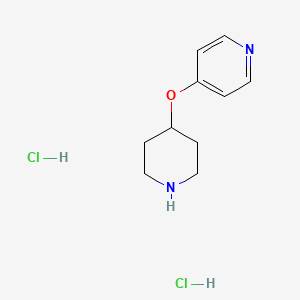
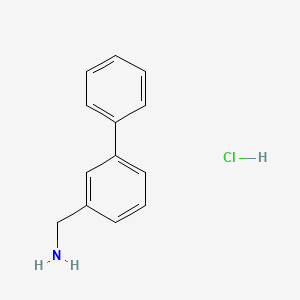
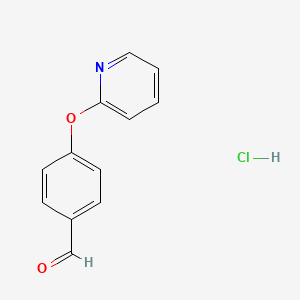
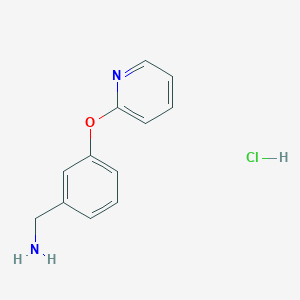
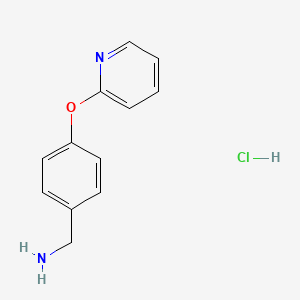
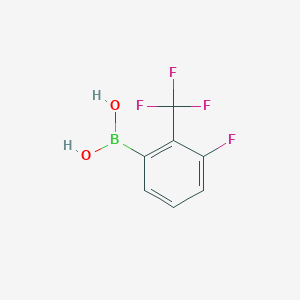
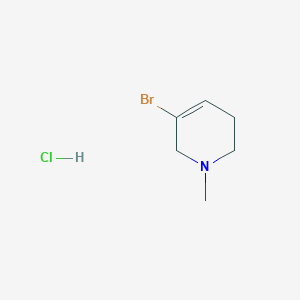
![Benzo[b]thiophene-7-carbonitrile](/img/structure/B1341617.png)
